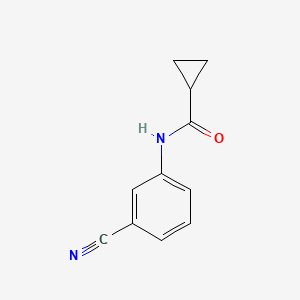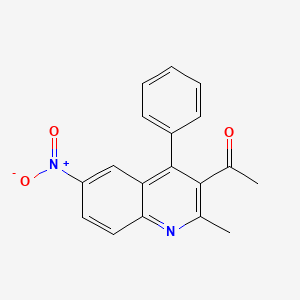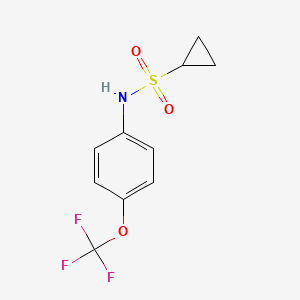
4-Cyanooxane-4-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyanooxane-4-sulfonyl fluoride is a chemical compound with the molecular formula C₆H₈FNO₃S and a molecular weight of 193.2 g/mol . It is known for its unique structural features, which include a cyano group and a sulfonyl fluoride group attached to an oxane ring.
Vorbereitungsmethoden
The synthesis of 4-cyanooxane-4-sulfonyl fluoride can be achieved through several methods. One common approach involves the transformation of sulfonates or sulfonic acids into sulfonyl fluorides using readily available reagents under mild conditions . Another method includes the conversion of sulfonic acid sodium salts to sulfonyl fluorides using thionyl fluoride or Xtalfluor-E® . These methods are advantageous due to their simplicity and efficiency, making them suitable for industrial production.
Analyse Chemischer Reaktionen
4-Cyanooxane-4-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Addition Reactions: The cyano group can participate in addition reactions with electrophiles.
Common reagents used in these reactions include thionyl fluoride, N-fluorobenzenesulfonimide (NFSI), and other electrophilic fluorinating agents . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-Cyanooxane-4-sulfonyl fluoride has found widespread applications in scientific research, including:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various functionalized sulfonyl fluorides.
Chemical Biology: The compound is used in the development of chemical probes and covalent inhibitors that target specific amino acid residues in proteins.
Drug Discovery: Its unique reactivity makes it a valuable tool in the design of new pharmaceuticals and bioactive molecules.
Materials Science: The compound is employed in the synthesis of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-cyanooxane-4-sulfonyl fluoride involves its reactivity with nucleophilic amino acid residues in proteins. The sulfonyl fluoride group acts as an electrophilic warhead, targeting residues such as cysteine, serine, and tyrosine . This interaction leads to the formation of covalent bonds, which can inhibit enzyme activity or modify protein function. The compound’s ability to selectively react with specific residues makes it a powerful tool in chemical biology and drug discovery .
Vergleich Mit ähnlichen Verbindungen
4-Cyanooxane-4-sulfonyl fluoride can be compared with other sulfonyl fluorides, such as:
Sulfonyl Chlorides: While sulfonyl chlorides are excellent electrophiles, sulfonyl fluorides like this compound offer greater stability and selectivity under physiological conditions.
Aryl Sulfonyl Fluorides: These compounds possess similar reactivity but may differ in their specific applications and stability profiles.
The uniqueness of this compound lies in its combination of a cyano group and a sulfonyl fluoride group, which imparts distinct reactivity and potential for diverse applications.
Eigenschaften
IUPAC Name |
4-cyanooxane-4-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8FNO3S/c7-12(9,10)6(5-8)1-3-11-4-2-6/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXTYSBNUMYYQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2619008.png)
![2-[[(2,4-Dichlorophenyl)thio]methyl]-oxirane](/img/structure/B2619009.png)
![6-(3-(1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2619011.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2619014.png)
![(Z)-ethyl 4-((4-((3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2619015.png)

![3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-[2-(4-sulfamoylphenyl)ethyl]urea](/img/structure/B2619020.png)
![1-(3-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2619022.png)






